REACTION_CXSMILES
|
[OH-].[Na+].CO.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=O)=[CH:8][CH:7]=1.[Cl:15][C:16]1[CH:17]=[C:18]([CH2:22]C#N)[CH:19]=[CH:20][CH:21]=1>O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[C:10]([CH:11]=1)=[C:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([Cl:15])[CH:17]=1)[O:14][N:12]=2 |f:0.1|
|
Name
|
|
Quantity
|
0.62 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.124 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.223 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature raised till 50° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DME and methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated till dryness
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C(=C(ON2)C2=CC(=CC=C2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 34.8% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |